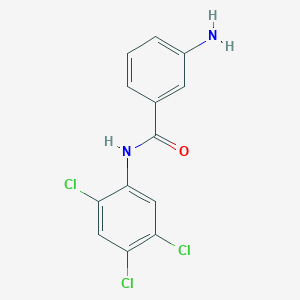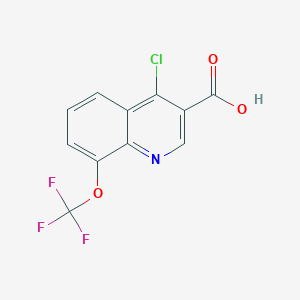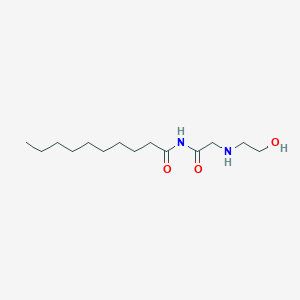![molecular formula C15H17NO4S2 B1437178 3-{[(4-Tert-butylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid CAS No. 1111300-51-6](/img/structure/B1437178.png)
3-{[(4-Tert-butylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid
Descripción general
Descripción
3-{[(4-Tert-butylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid, also known as TSTCA, is a chemical compound with the molecular formula C15H17NO4S2 . It has a molecular weight of 339.44 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H17NO4S2/c1-15(2,3)10-4-6-11(7-5-10)22(19,20)16-12-8-9-21-13(12)14(17)18/h4-9,16H,1-3H3,(H,17,18) .Aplicaciones Científicas De Investigación
This chemical compound is a versatile material used in scientific research, known for its excellent properties suitable for various applications. Below are detailed sections focusing on unique applications of this compound.
Organic Electronics: Thiophene derivatives are widely recognized for their role in organic electronics due to their stability and conductive properties. This compound can be utilized in the development of organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs).
Optoelectronics: In optoelectronics, this compound’s properties may be harnessed for creating components that operate based on the interaction between light and electricity, such as photodetectors and solar cells.
Pharmaceutical Research: The compound’s structure is conducive to medicinal chemistry, where it can be used to synthesize biologically active molecules with potential therapeutic effects.
Catalysis: Thiophene-based compounds can act as catalysts in various chemical reactions, potentially improving efficiency and selectivity in synthetic processes.
Sensor Technology: Due to its electronic properties, this compound could be integrated into sensor technology, particularly in the development of chemical sensors for environmental monitoring or medical diagnostics.
Material Science: The structural attributes of thiophene derivatives make them suitable for material science applications, including the creation of new polymers with enhanced features.
Advanced Synthesis Techniques: This compound may play a role in advanced synthesis techniques, serving as a building block for complex organic molecules.
Environmental Science: Lastly, its application extends to environmental science, where it could be used in the study and removal of pollutants or in the design of eco-friendly materials.
Each application mentioned leverages the unique properties of thiophene derivatives and specifically 3-{[(4-Tert-butylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid, showcasing its versatility in scientific research .
Safety and Hazards
Mecanismo De Acción
Target of Action
It is known that this compound belongs to the class of organic compounds known as p-toluenesulfonamides . These compounds are often used in scientific research, including organic electronics, optoelectronics, and pharmaceutical research.
Mode of Action
It is known that p-toluenesulfonamides, the class of compounds to which it belongs, are often involved in suzuki–miyaura coupling reactions . This reaction involves the formation of a carbon-carbon bond through the interaction of an organoboron reagent with a halide or pseudohalide .
Biochemical Pathways
It is known that p-toluenesulfonamides, the class of compounds to which it belongs, are often involved in suzuki–miyaura coupling reactions . This reaction is a key step in many synthetic processes, leading to the formation of complex organic compounds .
Propiedades
IUPAC Name |
3-[(4-tert-butylphenyl)sulfonylamino]thiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4S2/c1-15(2,3)10-4-6-11(7-5-10)22(19,20)16-12-8-9-21-13(12)14(17)18/h4-9,16H,1-3H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQGHKUXYQHDKBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=C(SC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[(4-Tert-butylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(3-Methoxypropyl)amino]propanohydrazide](/img/structure/B1437097.png)
![3-[(2-Chlorobenzyl)amino]-N-methylpropanamide](/img/structure/B1437098.png)
![3-[Benzyl(methyl)amino]propanohydrazide](/img/structure/B1437100.png)
![N-[4-(Isopentyloxy)benzyl]-3,5-dimethylaniline](/img/structure/B1437101.png)

![N-[2-(2,3-Dimethoxyphenyl)ethyl]-2-chlorobenzamide](/img/structure/B1437106.png)



![(3AR,4R,4aR,7aR,8R,8aS)-2,2,6,6-tetramethylhexahydrobenzo[1,2-d:4,5-d']bis([1,3]dioxole)-4,8-diyl dibutyrate](/img/structure/B1437111.png)


![3-Ethyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B1437118.png)